molecular formula C11H9N3O B073754 Bis(2-pyridyl) ketone oxime CAS No. 1562-95-4

Bis(2-pyridyl) ketone oxime

Cat. No.: B073754
CAS No.: 1562-95-4
M. Wt: 199.21 g/mol
InChI Key: RZHHBDXWQUIRSQ-LUAWRHEFSA-N
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Description

Di-2-pyridyl ketone oxime forms hexanuclear clusters with extremely rare manganese oxidation-state combinations. It forms neutral binuclear and cationic trinuclear, pentanuclear or hexanuclear complexes in copper chemistry.

Mechanism of Action

Target of Action

Di-2-Pyridyl Ketoxime, also known as Di-2-pyridylketoxime, Bis(2-pyridyl) ketone oxime, or di-2-Pyridyl ketone oxime, is a unique member of the 2-pyridyl ketoximes family . The primary targets of this compound are Cadmium (II) complexes . These complexes have been used as models for the solvent extraction of toxic metal ions from aqueous environments .

Mode of Action

The compound interacts with its targets through its substituent on the oxime carbon, which bears another potential donor site, i.e., a second 2-pyridyl group . This unique structure allows it to form complexes with Cadmium (II) halides .

Biochemical Pathways

The coordination chemistry of 2-pyridyl ketoximes, including Di-2-Pyridyl Ketoxime, continues to attract the interest of many inorganic chemistry groups around the world . The compound’s interaction with Cadmium (II) complexes affects the solvent extraction process of this toxic metal ion from aqueous environments .

Pharmacokinetics

Its unique structure and ability to form complexes with cadmium (ii) halides suggest that it may have unique pharmacokinetic properties .

Result of Action

The compound’s action results in the formation of complexes with Cadmium (II) halides . These complexes consist of structurally similar 1D zigzag chains . Neighboring Cadmium (II) atoms are alternately doubly bridged by halogeno and Di-2-Pyridyl Ketoxime ligands .

Action Environment

The action of Di-2-Pyridyl Ketoxime is influenced by environmental factors such as the presence of Cadmium (II) halides . The compound’s efficacy and stability may also be affected by these factors .

Biochemical Analysis

Biochemical Properties

Di-2-Pyridyl Ketoxime has been found to interact with various metals to form chelates. For instance, it reacts with gold to form a water-soluble chelate . It also forms a complex with iron (II) that is stable and exhibits an absorption maxima in an alkaline citrate medium .

Cellular Effects

The cellular effects of Di-2-Pyridyl Ketoxime are largely dependent on the specific metal ions it interacts with. For instance, its complex with cadmium (II) has been used as a model for solvent extraction of this toxic metal ion from aqueous environments .

Molecular Mechanism

At the molecular level, Di-2-Pyridyl Ketoxime exerts its effects through binding interactions with metal ions. It forms chelates with these ions, which can then be extracted or detected using various methods .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Di-2-Pyridyl Ketoxime can change over time. For instance, its complex with gold is stable and can be detected spectrophotometrically .

Metabolic Pathways

Di-2-Pyridyl Ketoxime is involved in the metabolic pathways of certain metal ions. For instance, it forms a complex with cadmium (II), which can then be extracted from aqueous environments .

Properties

IUPAC Name

N-(dipyridin-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9N3O/c15-14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOQKBNABUIDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NO)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935391
Record name N-[Di(pyridin-2-yl)methylidene]hydroxylamine
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Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1562-95-4
Record name Di-2-pyridinylmethanone oxime
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Record name Di-2-pyridylketoxime
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Record name N-[Di(pyridin-2-yl)methylidene]hydroxylamine
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Record name Bis(2-pyridyl) ketone oxime
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Record name DI-2-PYRIDYL KETONE OXIME
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Synthesis routes and methods

Procedure details

2 g of di-2-pyridyl-ketone and 1.51 g of hydroxylamine-hydrochloride are added to 13 ml of pyridine and the mixture is held at reflux for 4 hrs. After concentration and cooling there are isolated 2.95 g of crude di-2-pyridyl ketone oxime (contaminated with salts). Addition of 1.18 g of ammonium acetate, 44 ml of dil. ammonia, 30 ml of water and 30 ml of ethanol yields a suspension which is treated portionwise with 4.5 g of zinc powder. The mixture is held at reflux for 4 hrs., cooled and suction filtered. The filtrate is concentrated and the residue is triturated with methanol. 2.54 g of crude C,C-dipyridin-2-yl-methylamine are isolated. Yield: 93%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of di-2-pyridyl ketone oxime?

A1: Di-2-pyridyl ketone oxime has the molecular formula C11H9N3O and a molecular weight of 211.22 g/mol.

Q2: What are the key spectroscopic features of di-2-pyridyl ketone oxime?

A2: Key spectroscopic features include characteristic bands in the infrared (IR) spectrum corresponding to the C=N, N-O, and O-H stretching vibrations. The 1H and 13C nuclear magnetic resonance (NMR) spectra provide valuable information about the structure and environment of the different protons and carbon atoms in the molecule. []

Q3: How does di-2-pyridyl ketone oxime interact with metal ions?

A3: Di-2-pyridyl ketone oxime acts as a multidentate ligand, typically coordinating to metal ions through its nitrogen atoms from the pyridyl rings and the oxygen atom from the oxime group. The exact coordination mode can vary depending on the metal ion, its oxidation state, and the presence of other ligands in the system. [, , , , , , , ]

Q4: What types of metal complexes can be formed with di-2-pyridyl ketone oxime?

A4: Di-2-pyridyl ketone oxime can form a wide range of metal complexes, including mononuclear, dinuclear, trinuclear, tetranuclear, pentanuclear, and even hexanuclear and larger clusters. These complexes exhibit diverse structural motifs and magnetic properties, making them of interest for various applications, such as catalysis, magnetism, and materials science. [, , , , , , , , , , ]

Q5: What factors influence the nuclearity and structure of di-2-pyridyl ketone oxime metal complexes?

A5: Several factors can influence the nuclearity and structure of the resulting metal complexes. These factors include:

  • The solvent system and reaction conditions used during synthesis [, , , ]

Q6: Does di-2-pyridyl ketone oxime exhibit catalytic activity?

A6: While di-2-pyridyl ketone oxime itself might not be a highly active catalyst, its metal complexes have shown potential in various catalytic reactions. For example, ruthenium complexes containing di-2-pyridyl ketone oxime have been investigated for their activity in DNA cleavage reactions. []

Q7: What types of reactions can be catalyzed by di-2-pyridyl ketone oxime metal complexes?

A7: Research on the catalytic applications of di-2-pyridyl ketone oxime metal complexes is ongoing. Potential catalytic applications include oxidation, reduction, and hydrolysis reactions. Further research is needed to fully explore the catalytic potential of these complexes and optimize their activity and selectivity for specific reactions.

Q8: How is di-2-pyridyl ketone oxime used in analytical chemistry?

A8: Di-2-pyridyl ketone oxime has been explored as a reagent for the spectrophotometric determination of metal ions, particularly iron(II) and gold(III). The formation of colored complexes with these metal ions allows for their quantitative determination using UV-Vis spectrophotometry. [, ]

Q9: Have computational methods been applied to study di-2-pyridyl ketone oxime and its metal complexes?

A9: Yes, computational methods, such as density functional theory (DFT) calculations, can be employed to study the electronic structure, bonding, and spectroscopic properties of di-2-pyridyl ketone oxime and its metal complexes. These calculations provide valuable insights into the factors governing complex stability, reactivity, and magnetic behavior. []

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